molecular formula C19H23FN2OS B4819852 [4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

Cat. No.: B4819852
M. Wt: 346.5 g/mol
InChI Key: HYTZPTXBADFEEJ-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperazinomethanone: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 4-fluorobenzyl group and a 5-isopropyl-3-thienyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorobenzyl)piperazinomethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-fluorobenzyl)piperazinomethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biology, this compound is studied for its potential as a tyrosinase inhibitor, which can be useful in treating hyperpigmentation disorders . It has shown promising results in inhibiting tyrosinase activity without cytotoxic effects.

Medicine: In medicine, the compound’s ability to inhibit tyrosinase makes it a candidate for developing skin-whitening agents and treatments for melanoma.

Industry: In the industrial sector, 4-(4-fluorobenzyl)piperazinomethanone can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)piperazinomethanone involves its interaction with molecular targets such as tyrosinase. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of substrates like L-tyrosine and L-DOPA into melanin . This inhibition reduces melanin production, which can be beneficial in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 4-(4-fluorobenzyl)piperazinomethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit tyrosinase with high specificity and low cytotoxicity makes it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c1-14(2)18-11-16(13-24-18)19(23)22-9-7-21(8-10-22)12-15-3-5-17(20)6-4-15/h3-6,11,13-14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTZPTXBADFEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(4-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

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